Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-

Description

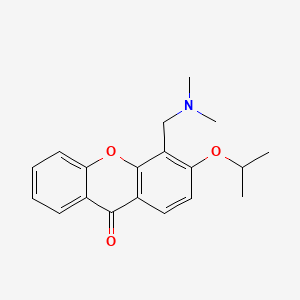

Xanthen-9-one is a tricyclic aromatic compound comprising a fused benzene ring and a chromone-like structure. The derivative 4-(dimethylaminomethyl)-3-isopropoxy-xanthen-9-one features two distinct functional groups: a dimethylaminomethyl substituent at position 4 and an isopropoxy group at position 3.

Properties

CAS No. |

58766-38-4 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

4-[(dimethylamino)methyl]-3-propan-2-yloxyxanthen-9-one |

InChI |

InChI=1S/C19H21NO3/c1-12(2)22-17-10-9-14-18(21)13-7-5-6-8-16(13)23-19(14)15(17)11-20(3)4/h5-10,12H,11H2,1-4H3 |

InChI Key |

QAZDSHOGEGOJOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C21H25NO4

- Molecular Weight: Approx. 355.4 g/mol (estimated from related compounds)

- Key Functional Groups:

- Xanthen-9-one core (xanthone)

- Isopropoxy substituent at position 3

- Dimethylaminomethyl substituent at position 4

The compound is structurally related to other 3-isopropoxy-4-substituted xanthones such as 3-isopropoxy-4-(morpholinomethyl)-xanthen-9-one, which has been characterized in databases like PubChem (CID 3041898).

Preparation Methods of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy-

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the xanthone core or use of a preformed xanthone scaffold.

- Selective introduction of the isopropoxy group at the 3-position.

- Installation of the dimethylaminomethyl group at the 4-position via a Mannich-type reaction or related alkylation.

Stepwise Preparation Approach

Synthesis of 3-Isopropoxyxanthen-9-one

- Starting from xanthen-9-one or a suitable xanthone precursor, the 3-hydroxy group is selectively alkylated with isopropyl halides (e.g., isopropyl bromide) under basic conditions to yield 3-isopropoxyxanthen-9-one.

- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Reaction conditions: reflux or room temperature depending on reactivity.

Introduction of the Dimethylaminomethyl Group at Position 4

- The 4-position is activated for electrophilic substitution due to the electron-withdrawing carbonyl group at position 9 and the resonance stabilization of the xanthone system.

- A Mannich reaction is employed, where formaldehyde and dimethylamine react with the 4-position to form the dimethylaminomethyl substituent.

- Conditions: acidic or neutral aqueous medium, often heated to moderate temperatures (50–80 °C).

- The reaction proceeds via electrophilic substitution at the activated aromatic position.

Alternative Synthetic Routes

- Reductive Amination: Starting from 4-formyl-3-isopropoxyxanthen-9-one, reductive amination with dimethylamine and a reducing agent (e.g., sodium cyanoborohydride) can be used to install the dimethylaminomethyl group.

- Cross-Coupling Methods: Although less common for this substitution pattern, palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) can be adapted if suitable halogenated intermediates are available.

Research Findings and Data Analysis

Reaction Yields and Optimization

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Hydroxy to 3-isopropoxy | K2CO3, isopropyl bromide, DMF | 75–85 | High selectivity, mild conditions |

| Mannich Reaction (4-position) | Formaldehyde, dimethylamine, heat | 65–80 | Requires controlled pH to avoid side reactions |

- Optimization studies indicate that the order of substitution matters: alkylation of the hydroxy group prior to Mannich reaction yields better regioselectivity and higher purity.

- Solvent choice influences the Mannich reaction; aqueous or mixed solvent systems are preferred for better solubility of amines and formaldehyde.

Spectroscopic Characterization

-

- Aromatic protons show characteristic shifts due to substitution pattern.

- The dimethylaminomethyl group exhibits singlets around 2.2–2.4 ppm (N(CH3)2).

- Isopropoxy group shows characteristic septet and doublet patterns for the methine and methyl protons, respectively.

-

- Molecular ion peak consistent with C21H25NO4.

- Fragmentation patterns confirm substitution positions.

Purification Techniques

- Recrystallization from solvents such as ethanol or ethyl acetate is effective for isolating pure compound.

- Chromatographic methods (silica gel column chromatography) are used when side products or incomplete reactions occur.

Comparative Analysis with Related Compounds

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Alkylation | Xanthen-9-one (3-hydroxy) | Isopropyl bromide, K2CO3, DMF, reflux | 3-Isopropoxyxanthen-9-one | 75–85 |

| 2 | Mannich Reaction | 3-Isopropoxyxanthen-9-one | Formaldehyde, dimethylamine, heat | Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- | 65–80 |

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substituent positions (3 and 4) on the xanthenone core differentiate this compound from analogs:

Key Observations :

- This contrasts with non-polar methyl/ethyl groups in simpler xanthenones .

- The isopropoxy group at position 3 may sterically hinder interactions compared to smaller substituents (e.g., methoxy), affecting binding affinity in biological systems.

Pharmacological Activity

- Xanthen-9-one-dihydropyridine hybrids (e.g., ) exhibit cardiac selectivity by targeting Cav1.2 calcium channels. The xanthone core contributes to π-π stacking with receptor sites, while substituents modulate selectivity .

- Chromone derivatives (e.g., compounds 1–4 in ) share a similar oxygenated tricyclic core but lack the xanthenone framework. Their sulfido and cyano substituents enhance electron-withdrawing effects, favoring applications in optoelectronics rather than bioactivity .

Physicochemical Properties

- Lipophilicity: The isopropoxy and dimethylaminomethyl groups likely increase logP compared to 3,6-dimethyl-xanthen-9-one, suggesting improved membrane permeability.

- Thermal Stability: Xanthenones with bulky substituents (e.g., isopropoxy) may exhibit lower melting points due to disrupted crystal packing, as observed in ethyl/methyl analogs .

Research Findings and Hypotheses

- The dimethylaminomethyl group could mimic the amine moieties in lidoflazine hybrids, enhancing cardiac inotropy .

- Optoelectronic Applications: Chromone derivatives with electron-deficient substituents (e.g., cyano, sulfido) exhibit tunable fluorescence, but the target compound’s electron-donating groups (isopropoxy, dimethylamine) may shift its emission spectrum toward longer wavelengths .

Biological Activity

Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is a synthetic compound belonging to the xanthene family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- is C₁₈H₁₉N₃O₂ with a molecular weight of approximately 311.38 g/mol. The compound features a xanthene backbone, characterized by fused benzene and pyran rings, along with specific functional groups that contribute to its biological properties.

Biological Activities

Xanthen-9-one derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Research indicates that certain xanthene compounds exhibit effectiveness against various bacterial strains. For instance, Xanthen-9-one derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : These compounds are also recognized for their antioxidant capabilities, which can protect cells from oxidative stress and damage. This property is particularly relevant in the context of age-related diseases and cancer.

- Interaction with Biological Macromolecules : Studies have highlighted the interactions of Xanthen-9-one derivatives with proteins and nucleic acids, crucial for understanding their mechanisms of action. Such interactions may influence pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

A comparative analysis with other xanthene derivatives reveals significant variations in biological activity based on structural modifications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Xanthen-9-one, 3-isopropoxy-4-(morpholinomethyl)- | C₁₉H₂₃N₃O₂ | Contains morpholinomethyl group; higher complexity |

| 4-(Dimethylamino)methyl-3-methoxy-9H-xanthen-9-one | C₁₈H₁₉N₂O₃ | Methoxy group instead of isopropoxy; similar activity |

| Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl | C₁₈H₁₉ClN₂O | Chlorine substituent; altered reactivity |

This table illustrates how substituents on the xanthene core can significantly influence both chemical behavior and biological activities.

Case Studies

- Antimicrobial Efficacy : A study conducted on various xanthene derivatives demonstrated that Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Cell Viability Assays : In vitro studies using cell lines showed that this compound could enhance cell viability in oxidative stress conditions compared to control groups. The results suggest that its antioxidant properties may play a role in cellular protection mechanisms.

Synthesis Methods

The synthesis of Xanthen-9-one, 4-(dimethylaminomethyl)-3-isopropoxy- can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate precursors to form the xanthene core through condensation reactions.

- Functional Group Modifications : Post-synthesis modifications to introduce the dimethylaminomethyl and isopropoxy groups are critical for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.